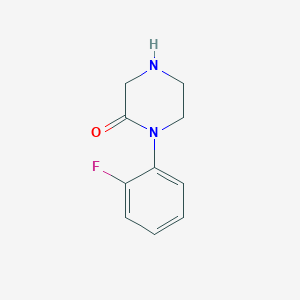

1-(2-Fluorophenyl)piperazin-2-one

Description

Structural Classification and Significance within Piperazinone Chemistry

1-(2-Fluorophenyl)piperazin-2-one belongs to the piperazine (B1678402) class of compounds, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. wikipedia.orgnih.gov Specifically, it is a derivative of piperazin-2-one (B30754), indicating the presence of a carbonyl group at the second position of the piperazine ring. The "1-(2-Fluorophenyl)" designation reveals that a fluorinated phenyl group is attached to one of the nitrogen atoms.

Rationale for Fluorine Substitution in the Aryl Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov The substitution of a hydrogen atom with fluorine in the aryl moiety of this compound is a deliberate design choice aimed at leveraging the unique properties of this halogen.

Key Physicochemical Properties of Fluorine:

| Property | Description | Impact on Molecular Properties |

| Electronegativity | Fluorine is the most electronegative element, leading to a strong carbon-fluorine (C-F) bond. tandfonline.comselvita.com | Can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions and metabolic stability. tandfonline.comannualreviews.org |

| Size | The van der Waals radius of fluorine (1.47 Å) is comparable to that of a hydrogen atom (1.20 Å). tandfonline.com | Allows for substitution without causing significant steric hindrance at the receptor binding site. sci-hub.se |

| Lipophilicity | Fluorine substitution generally increases the lipophilicity of a molecule. tandfonline.commdpi.com | Can improve membrane permeability and absorption, but excessive lipophilicity can lead to undesirable properties. mdpi.comnih.gov |

| Metabolic Stability | The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. annualreviews.org | Can block sites of metabolism, leading to a longer half-life and improved bioavailability. mdpi.comacs.org |

Overview of the Compound's Potential as a Research Probe in Pharmaceutical Sciences

This compound and its derivatives are valuable research probes for investigating various biological pathways and receptor systems. The arylpiperazine motif is a common feature in ligands targeting a variety of receptors, particularly in the central nervous system (CNS). mdpi.comnih.gov

Potential Research Applications:

Serotonin (B10506) and Dopamine (B1211576) Receptor Ligands: Arylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) and dopamine receptors, which are implicated in a range of neuropsychiatric disorders. mdpi.comnih.gov The specific substitution pattern on the phenyl ring can influence the affinity and selectivity for different receptor subtypes. nih.govuniba.it

Enzyme Inhibition: The piperazinone core and the fluorinated phenyl group can be tailored to interact with the active sites of specific enzymes. For instance, derivatives of 1-(2-fluorophenyl)piperazine (B89578) have been investigated as inhibitors of human equilibrative nucleoside transporters (ENTs). bohrium.comnih.govfrontiersin.orgnih.govnih.govwesternsydney.edu.au

Probing Drug-Metabolizing Enzymes: Due to the known metabolic stability conferred by fluorine, this compound can be used to study the mechanisms of drug metabolism and to design compounds that can bypass or inhibit certain metabolic pathways. acs.orgnih.gov

Development of Novel Therapeutics: By systematically modifying the structure of this compound, researchers can develop new compounds with improved potency, selectivity, and pharmacokinetic profiles for a variety of therapeutic targets. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

907972-55-8 |

|---|---|

Molecular Formula |

C10H11FN2O |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

1-(2-fluorophenyl)piperazin-2-one |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |

InChI Key |

XADOLDIXWGJVRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations

Established Synthetic Pathways for the Piperazin-2-one (B30754) Scaffold and 1-(2-Fluorophenyl)piperazin-2-one Analogues

The construction of the piperazin-2-one ring and the introduction of specific substituents are pivotal steps in the synthesis of this compound and its derivatives.

Strategies for Ring Closure to Form Piperazin-2-ones

The formation of the six-membered piperazin-2-one ring is a critical step that has been approached through various synthetic strategies. These methods primarily involve the intramolecular cyclization of suitably functionalized acyclic precursors. Several established approaches include:

Reductive Cyclization: This method can involve the cyclization of intermediates like cyanomethylamino pseudopeptides. researchgate.net

Jocic-Type Reactions: Enantiomerically-enriched trichloromethyl-containing alcohols can be reacted regioselectively with unsymmetrical primary-secondary 1,2-diamines to form the piperazinone scaffold. researchgate.net

Intramolecular Amination/Amidation: A common and direct approach involves the cyclization of an N-substituted ethylenediamine (B42938) derivative where one nitrogen is part of an amino acid ester. The intramolecular reaction between the terminal amine and the ester group, often under thermal conditions or with base catalysis, leads to the formation of the lactam ring.

Palladium-Catalyzed Cyclization: A modular approach for synthesizing highly substituted piperazines involves the palladium-catalyzed cyclization of a propargyl unit with various diamine components, offering high yields and stereochemical control. organic-chemistry.org

Cascade Reactions: A one-pot, metal-promoted cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields, forming three new bonds in a single process. thieme-connect.com

Regioselective Introduction of the 2-Fluorophenyl Substituent

Attaching the 2-fluorophenyl group to a specific nitrogen atom of the piperazine-2-one ring is crucial for synthesizing the target compound. The primary methods for this N-arylation are transition-metal-catalyzed cross-coupling reactions. eurekaselect.commdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming carbon-nitrogen bonds. mdpi.comnih.gov It allows for the coupling of an aryl halide (in this case, 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene) with piperazin-2-one. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and selectivity for mono-arylation. For instance, using specific phosphinous acid ligands can facilitate the oxidative addition of even unactivated aryl chlorides. researchgate.net

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction, can also be employed to couple an aryl halide with the piperazine (B1678402) nitrogen. mdpi.comnih.gov While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable strategy.

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient (e.g., dinitro- or nitro-halobenzenes), direct nucleophilic substitution by the piperazin-2-one nitrogen can occur without a metal catalyst. mdpi.comnih.gov For a simple 2-fluorophenyl group, this method is generally not applicable unless starting from a different precursor, such as reacting 2-fluoroaniline (B146934) with a bis(2-haloethyl)amine derivative. researchgate.netrsc.org

Nickel-Catalyzed Amination: Nickel-based catalysts, such as those using a 2,2′-bipyridine ligand, have shown good selectivity for the mono-arylation of piperazine with aryl chlorides, providing an efficient route to N-arylpiperazines. researchgate.net

A comparative overview of these N-arylation methods is presented below.

| Method | Catalyst/Reagent | Aryl Source | Key Features |

| Buchwald-Hartwig | Palladium complexes (e.g., Pd₂(dba)₃) + Phosphine Ligand | Aryl Halides/Triflates | High efficiency, mild conditions, broad substrate scope. mdpi.comnih.gov |

| Ullmann Condensation | Copper salts/complexes | Aryl Halides | Often requires higher temperatures; a classic method. mdpi.comnih.gov |

| SNAr | None (Base often used) | Electron-deficient Aryl Halides | Metal-free, but limited to activated substrates. mdpi.comnih.gov |

| Nickel-Catalyzed | Nickel complexes (e.g., Ni(0)/2,2'-bipyridine) | Aryl Chlorides | Cost-effective alternative to palladium for specific substrates. researchgate.net |

Development of Novel and Efficient Synthetic Routes

To improve upon classical methods, researchers have focused on developing more efficient and environmentally friendly synthetic protocols.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.net This technology has been successfully applied to the synthesis of piperazines and related heterocycles. eurekaselect.comnih.gov

Key advantages of microwave irradiation include:

Reduced Reaction Times: Reactions that might take several hours or days using conventional heating can often be completed in minutes. thieme-connect.comnih.gov

Increased Yields: The rapid and uniform heating can minimize side product formation, leading to cleaner reactions and higher isolated yields. mdpi.com

Enhanced Efficiency: Microwave heating has been used to facilitate the final nucleophilic condensation steps in the formation of piperazine-containing libraries and for the cyclization of dipeptide esters to form diketopiperazines. nih.govnih.gov

For example, the cyclization of dipeptide esters to form piperazine-2,5-diones (a related structure) has been achieved in just 10 minutes in water under microwave irradiation, demonstrating a rapid and environmentally friendly method. nih.gov Similarly, microwave-assisted synthesis has been employed for the final condensation of piperazine substituents onto s-triazine cores and for the preparation of quinoxaline-2-ones (benzopiperazinones), reducing reaction times from days to minutes. nih.govthieme-connect.com

Green Chemistry Principles in Piperazinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ekb.eg In the context of piperazinone synthesis, this involves:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot multicomponent reactions are particularly advantageous in this regard. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. researchgate.netnih.gov

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. researchgate.netnih.gov

An efficient, green approach to N-substituted piperidones (a related class of heterocycles) was developed that avoids the classical Dieckman condensation, highlighting a move towards more sustainable methodologies. nih.gov The use of water as a solvent in microwave-assisted cyclizations is another prime example of applying green chemistry principles to the synthesis of piperazine-related scaffolds. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Once the this compound core is synthesized, it is often used as a starting point for creating a library of related compounds to explore structure-activity relationships (SAR). Derivatization can occur at several positions on the molecule.

Modification of the Piperazin-2-one Ring: The nitrogen at the 4-position is a common site for derivatization. Alkylation, acylation, or sulfonylation at this position can introduce a wide variety of functional groups. researchgate.net For example, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors were developed by optimizing substituents on the piperazine core. researchgate.net

Substitution on the Phenyl Ring: While more synthetically challenging than N4-derivatization, modifications can be made to the 2-fluorophenyl ring. This typically requires starting with an appropriately substituted aniline (B41778) in the initial N-arylation step.

Alkylation at the C3 Position: The carbon atom alpha to the carbonyl group (C3) can be alkylated to introduce side chains, which is particularly relevant when the piperazinone is used as a peptide mimic. researchgate.net

A study on analogues of FPMINT, a complex molecule containing the 4-(2-fluorophenyl)piperazine moiety, demonstrated the importance of the 2-fluorophenyl group for biological activity. frontiersin.orgnih.govnih.gov The study found that the presence of a halogen substituent on this phenyl ring was essential for the inhibitory effects of the compounds on their target proteins. frontiersin.orgnih.gov Removing the fluoride (B91410) or replacing it with chloride at a different position significantly altered the activity, highlighting the sensitivity of SAR to this part of the molecule. frontiersin.orgnih.gov

The table below summarizes key derivatization points on the this compound scaffold for SAR studies.

| Position | Type of Modification | Example Reagents/Reactions | Purpose |

| N4-Position | Alkylation, Acylation, Sulfonylation | Alkyl halides, acid chlorides, sulfonyl chlorides | Explore impact of size, electronics, and H-bonding potential. researchgate.net |

| C3-Position | Alkylation | Enolate formation followed by reaction with electrophiles | Introduce side chains to mimic amino acid residues. researchgate.net |

| Phenyl Ring | Substitution | Start with substituted anilines (e.g., chloro, methyl anilines) | Probe electronic and steric effects on the aryl substituent. frontiersin.org |

These systematic modifications allow medicinal chemists to map the chemical space around the core scaffold to optimize the desired biological properties of the final compounds.

Chemical Modifications on the Piperazin-2-one Core

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, and its modification is key to developing new derivatives. Synthetic strategies often focus on creating diversity by altering the core ring system.

One major approach is the C–H functionalization of the piperazine ring. This modern method allows for the direct introduction of substituents onto the carbon atoms of the core, moving beyond traditional N-substitution. Techniques like photoredox catalysis have been employed for the site-selective C–H alkylation of piperazines using Michael acceptors as alkylating reagents. Another powerful method is the direct α-lithiation of N-Boc protected piperazines, which is particularly effective for introducing acyl groups at the C2 position. chemicalbook.com

Cascade reactions offer an efficient route to constructing the piperazin-2-one ring with inherent diversity. For instance, a one-pot, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide can generate highly substituted piperazinones. This method is advantageous as it forms three new bonds in a single process and allows for two points of diversity, making it suitable for creating libraries of compounds. nist.gov

Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with excellent control over stereochemistry. This method provides access to disubstituted piperazin-2-ones that can be converted to chiral piperazines without losing their optical purity. bas.bg

Exploration of Substituent Effects on the Fluorophenyl Ring

Research on related structures has shown that the presence of a halogen on the phenyl ring attached to the piperazine is often crucial for biological activity. In a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), the halogen substituent on the fluorophenyl moiety was found to be essential for inhibitory effects on human equilibrative nucleoside transporters (ENTs). sigmaaldrich.comnih.gov Removing the fluorine atom or changing its position can drastically alter the compound's potency and selectivity. nih.gov For example, replacing the ortho-fluorine with a meta-chloro substituent did not significantly change the inhibitory effect on ENT1, highlighting the nuanced role of halogen placement. nih.gov

Studies on other piperazine derivatives have explored the impact of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring. researchgate.net For instance, in a series of chalcone-piperazine hybrids, compounds with a fluorine atom on the benzene (B151609) ring demonstrated the best activity. massbank.eu This suggests that the electronegativity and size of the substituent are key factors in molecular interactions.

Diversification via Linkers and Pendant Moieties

Attaching different linkers and pendant moieties to the piperazine nitrogen atoms is a common and effective strategy for creating a wide range of derivatives with diverse properties. This approach allows for the exploration of new chemical space and the development of molecules with tailored functions.

One synthetic route involves reacting 1-(2-fluorophenyl)piperazine (B89578) with 3,6-dichloropyridazine, followed by hydrolysis and subsequent reactions to introduce an acetate (B1210297) linker. This linker can then be converted to a hydrazide, which serves as a handle to attach various substituted benzaldehyde (B42025) moieties, creating a library of complex derivatives. mdpi.com

The introduction of heterocyclic rings via flexible carbon chains is another powerful diversification method. nih.gov The choice of the linker is critical; its length and rigidity can significantly impact the final compound's properties. In the context of Proteolysis Targeting Chimeras (PROTACs), the way a piperazine ring is integrated into a linker—for example, through an amide bond versus a "click chemistry" triazole linkage—has been shown to significantly affect the pKa of the piperazine nitrogens and, consequently, the molecule's solubility and pharmacokinetic profile. researchgate.net

In the development of FPMINT analogues, modifications to the pendant naphthalene (B1677914) group were explored. Replacing the naphthalene with a substituted benzene ring dramatically altered the inhibitory activity against ENTs. The inhibitory effects could be regained by adding specific substituents, such as a methyl, ethyl, or oxymethyl group, to the new benzene moiety, demonstrating the importance of the pendant group's structure. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

The structural elucidation and purity assessment of newly synthesized this compound derivatives rely on a suite of advanced analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural characterization.

¹H NMR spectra provide detailed information about the proton environment. For example, in derivatives of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol, aromatic protons typically appear in the range of δ 7.0-7.7 ppm, while the protons on the piperazine ring and its substituents are found in the upfield region (δ 2.8-4.5 ppm). mdpi.com Dynamic NMR studies have also been used to investigate the conformational isomers that arise from the restricted rotation around amide bonds and piperazine ring inversion. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com

¹⁹F NMR is particularly useful for fluorine-containing compounds, confirming the presence and environment of the fluorine atom on the phenyl ring.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are used to confirm the molecular formula. mdpi.com The fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For example, the C=O stretch of the piperazin-2-one core, N-H bonds, and C-H bonds of aromatic and aliphatic regions can be identified by their characteristic absorption frequencies. bas.bg

Chromatographic Techniques are vital for the purification and purity analysis of the compounds.

High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of the final products and intermediates. Analytical HPLC with UV-Vis detection is a standard method for quality control.

Column chromatography is the primary method for purifying the synthesized compounds, often using silica (B1680970) gel as the stationary phase. bas.bg

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile piperazine derivatives.

Pharmacological Target Identification and Mechanistic Studies

Investigation of Receptor Binding Affinities and Ligand Efficacy

The affinity of 1-(2-Fluorophenyl)piperazin-2-one for various G-protein coupled receptors has been a primary area of investigation, revealing a multi-target binding profile.

Arylpiperazine derivatives are known to interact with a variety of serotonin (B10506) (5-HT) receptor subtypes. researchgate.net Studies on compounds structurally related to this compound indicate that the phenylpiperazine moiety is a key pharmacophore for serotonin receptor binding. nih.gov

Research on analogous arylpiperazine compounds has shown high nanomolar affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. researchgate.netresearchgate.net For instance, certain long-chain arylpiperazines have been identified as dual 5-HT1A/5-HT7 receptor ligands. nih.gov The 2-methoxyphenylpiperazine fragment, in particular, is associated with high affinity for 5-HT1A and 5-HT7 receptors. researchgate.net

Functional selectivity is a key aspect of the pharmacology of arylpiperazine ligands at the 5-HT1A receptor. Some arylpiperazine agonists of the 5-HT1A receptor have been shown to preferentially activate the cAMP signaling pathway over the recruitment of β-arrestin-2. nih.gov This biased agonism suggests that such compounds can selectively engage specific intracellular signaling cascades, a desirable feature for therapeutic agents.

The substitution pattern on the phenyl ring of the piperazine (B1678402) moiety significantly influences the affinity and efficacy at 5-HT receptors. For example, ortho- and meta-substituted phenylpiperazines exhibit distinct conformational characteristics that are hypothesized to determine whether they act as agonists or antagonists at the 5-HT2C receptor. nih.gov Specifically, a co-planar conformation between the piperazine and phenyl rings is thought to be the "activating" conformation for the 5-HT2C receptor. nih.gov

Furthermore, some N-phenylpiperazine analogs have been evaluated for their affinity at the 5-HT1A receptor. For example, one 2-fluorophenyl piperazine compound exhibited a Ki value of 199 nM at the 5-HT1A receptor. nih.gov

The interaction of arylpiperazines with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, is a critical aspect of their pharmacological profile. mdpi.com The N-phenylpiperazine scaffold is a common feature in ligands targeting these receptors. nih.gov

Studies on arylpiperazine derivatives have shown that they can bind to both D2 and D3 receptors. nih.gov The protonated N1 of the piperazine ring is thought to form a key interaction with Asp 86 (III.32) in the D2 receptor binding site. nih.gov Additionally, edge-to-face interactions between the aromatic ring of the arylpiperazine and specific phenylalanine, tryptophan, and tyrosine residues within the receptor are significant for binding. nih.gov

Substituents on the phenylpiperazine ring can modulate affinity and selectivity. For example, a hydrogen bond acceptor group at the 2-position of the phenylpiperazine aromatic ring can form an additional hydrogen bond with Trp 182 (VI.48) of the D2 receptor. nih.gov In a series of N-phenylpiperazine analogs, compounds with a 2-fluorophenyl group were evaluated for their affinity at D2 and D3 receptors. nih.gov One such compound demonstrated a Ki value of 1.4 nM at the D3 receptor and exhibited over 400-fold selectivity for D3 versus D2 receptors. nih.gov

Arylpiperazines have been investigated as antagonists of α1-adrenergic receptors. nih.gov A series of these compounds were found to selectively bind to the α1a-adrenergic receptor with Ki values as low as 0.66 nM. nih.govdrugbank.com

Structure-activity relationship studies have aimed to improve the selectivity of arylpiperazine derivatives for serotonin receptors over α1-adrenergic receptors. For instance, while the compound 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) binds with high affinity to both 5-HT1A and α1-adrenergic receptors, modifications to its structure have led to compounds with significantly improved selectivity for the 5-HT1A receptor. nih.govconsensus.app

Sigma receptors, including the σ1 and σ2 subtypes, are another important target for phenylpiperazine-containing compounds. nih.govrsc.org These receptors are implicated in a variety of central nervous system functions and diseases. nih.gov

Screening of piperidine (B6355638)/piperazine-based compounds has led to the discovery of ligands with high affinity for the σ1 receptor. nih.gov For example, one compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, displayed a Ki value of 3.2 nM for the σ1 receptor and acted as an agonist. nih.gov The basic amino moiety of these compounds is considered crucial for their affinity and selectivity for σ1 and σ2 receptors. nih.gov

Enzyme Inhibition and Modulation Assays

Beyond receptor binding, compounds containing the 1-(2-Fluorophenyl)piperazine (B89578) moiety have been investigated for their effects on enzyme activity.

Specifically, a derivative of 1-(2-fluorophenyl)piperazine, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of human equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. nih.govresearchgate.netanu.edu.aufrontiersin.orgpolyu.edu.hkresearchgate.net These transporters are crucial for nucleoside salvage and the regulation of adenosine (B11128) signaling. nih.govfrontiersin.org

FPMINT and its analogues have been shown to inhibit the uptake of nucleosides like uridine (B1682114) through both ENT1 and ENT2. nih.govresearchgate.netanu.edu.au Interestingly, FPMINT displays greater selectivity for ENT2 over ENT1. researchgate.netanu.edu.aufrontiersin.org Structure-activity relationship studies revealed that the presence of a halogen on the fluorophenyl moiety is essential for the inhibitory activity on both ENT1 and ENT2. nih.govfrontiersin.orgpolyu.edu.hk Kinetic studies have indicated that these compounds act as irreversible and non-competitive inhibitors of ENTs, reducing the Vmax of nucleoside transport without affecting the Km. nih.govresearchgate.netanu.edu.aupolyu.edu.hk

Additionally, some phenylpiperazine derivatives have been designed and evaluated as potential topoisomerase IIα inhibitors, suggesting another avenue of enzymatic interaction for this class of compounds. nih.gov

Monoamine Oxidase Isoform Inhibition (e.g., MAO-A, MAO-B)

The inhibitory effects of piperazine-containing compounds on monoamine oxidase (MAO) isoforms, which are key enzymes in the metabolism of monoamine neurotransmitters, have been investigated. A series of 1-(3-chlorophenyl)-4-(substituted-benzoyl)piperazine derivatives were synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. The majority of these compounds were found to be selective for MAO-B, with IC50 values in the low micromolar range.

Anti-Apoptotic Protein Inhibition (e.g., BCL2)

The B-cell lymphoma 2 (BCL2) family of proteins are critical regulators of apoptosis, making them important targets in cancer therapy. Research has shown that certain small molecules can inhibit the anti-apoptotic function of BCL2. For example, a new series of 1,4-disubstituted piperazin-2-one (B30754) derivatives has been identified as potent inhibitors of BCL2. One such derivative demonstrated a binding affinity (Ki) of 0.43 μM for BCL2. These findings highlight the potential of the piperazin-2-one scaffold in developing new anti-cancer agents.

Kinase Inhibition (e.g., VEGFR-2)

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is a validated strategy in cancer treatment. Studies have identified that certain piperazine derivatives can act as potent inhibitors of VEGFR-2. For example, a series of 1,4-disubstituted piperazin-2-ones were synthesized and found to inhibit VEGFR-2 kinase activity.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. They are well-established targets for antibacterial and anticancer drugs. Research has demonstrated that some piperazine derivatives possess topoisomerase inhibitory activity. Specifically, certain derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, as well as human topoisomerase II.

Transporter Interaction and Modulation Studies

Monoamine Transporter Engagement (e.g., Dopamine Transporter, Serotonin Transporter, Norepinephrine (B1679862) Transporter)

The interaction of piperazine derivatives with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET), is a significant area of research due to its implications for treating various neuropsychiatric disorders.

A study focusing on phenylpiperazine derivatives revealed their high affinity for the serotonin transporter. Another study on 1-phenylpiperazine (B188723) derivatives showed high affinity for both the serotonin and dopamine transporters. Specifically, a derivative of 1-(2-methoxyphenyl)piperazine (B120316) was found to have a high affinity for the dopamine D2 receptor and the serotonin transporter.

Furthermore, research into arylpiperazine derivatives has demonstrated their engagement with multiple monoamine transporters. For instance, certain derivatives have shown high affinity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The binding affinities (Ki) for these transporters were found to be in the nanomolar range for some compounds. Another study highlighted a derivative with high affinity for both SERT and the 5-HT1A receptor.

Table 2: Monoamine Transporter Binding Affinities (Ki) for Phenylpiperazine Derivatives

| Compound Class | Target Transporter | Binding Affinity (Ki) |

| Phenylpiperazine Derivatives | Serotonin Transporter (SERT) | High Affinity |

| 1-Phenylpiperazine Derivatives | Serotonin Transporter (SERT) | High Affinity |

| 1-Phenylpiperazine Derivatives | Dopamine Transporter (DAT) | High Affinity |

| 1-(2-methoxyphenyl)piperazine Derivative | Dopamine Transporter (DAT) | High Affinity |

| 1-(2-methoxyphenyl)piperazine Derivative | Serotonin Transporter (SERT) | High Affinity |

| Arylpiperazine Derivatives | Serotonin Transporter (SERT) | Nanomolar Range |

| Arylpiperazine Derivatives | Dopamine Transporter (DAT) | Nanomolar Range |

| Arylpiperazine Derivatives | Norepinephrine Transporter (NET) | Nanomolar Range |

Nucleoside Transporter Inhibition (e.g., Equilibrative Nucleoside Transporter 1, Equilibrative Nucleoside Transporter 2)

The compound this compound is recognized as an inhibitor of equilibrative nucleoside transporters (ENTs). smolecule.com These transporters, particularly Equilibrative Nucleoside Transporter 1 (ENT1) and Equilibrative Nucleoside Transporter 2 (ENT2), are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes. This function is vital for processes such as nucleotide synthesis and the regulation of adenosine-mediated signaling.

Research into the structure-activity relationships of related compounds has underscored the critical role of the 1-(2-fluorophenyl)piperazine moiety in the inhibition of both ENT1 and ENT2. Studies on a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a known ENT inhibitor, have demonstrated that the presence of a halogen, such as fluorine, on the phenyl ring attached to the piperazine is essential for potent inhibitory activity against both of these transporters.

The ortho-positioning of the fluorine atom on the phenyl ring, as is the case in this compound, has been shown to be a key determinant for the inhibitory effect on ENT1. The removal of this fluorine atom from the phenyl ring in related inhibitor molecules leads to a reduction in their inhibitory effect on ENT1.

For ENT2, the presence of the halogen on the fluorophenyl group appears to be even more critical. The absence of the fluorine atom can lead to a complete loss of the inhibitory effect on this transporter subtype. The specific substitution pattern on the phenyl ring influences the potency and selectivity of these compounds as ENT inhibitors.

Mechanistic studies on compounds containing the 1-(2-fluorophenyl)piperazine core have revealed an irreversible and non-competitive mode of inhibition. This suggests that these inhibitors may bind to a site on the transporter that is distinct from the substrate-binding site, thereby locking the transporter in a non-functional conformation. This mode of action does not affect the transporter's affinity for its substrate (Km) but reduces the maximum transport rate (Vmax).

The following table summarizes the key findings regarding the role of the 1-(2-fluorophenyl)piperazine moiety in the inhibition of nucleoside transporters based on studies of related compounds.

| Transporter Target | Key Structural Feature for Inhibition | Mode of Inhibition |

| ENT1 | Halogen substitution on the phenyl ring is essential. The ortho-fluoro substitution is a key determinant. | Irreversible and Non-competitive |

| ENT2 | Halogen substitution on the phenyl ring is critical for activity. | Irreversible and Non-competitive |

Preclinical Biological Activity and Efficacy Assessment

In Vitro Cellular and Molecular Assays

Antiproliferative and Anticancer Activity in Established Cell Lines

No studies detailing the antiproliferative or anticancer effects of 1-(2-Fluorophenyl)piperazin-2-one in established cancer cell lines were identified.

Antimicrobial Efficacy against Bacterial and Fungal Strains

There is no available data on the efficacy of this compound against bacterial or fungal strains.

Antioxidant Properties and Reactive Oxygen Species Modulation

Information regarding the antioxidant properties of this compound or its ability to modulate reactive oxygen species is not present in the current scientific literature.

Modulation of Key Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Progression)

The effects of this compound on cellular pathways such as apoptosis and cell cycle progression have not been reported.

Neuroprotective Investigations in Cellular Models

No cellular studies investigating the potential neuroprotective effects of this compound have been published.

In Vivo Pharmacological Models (Animal Studies)

There are no published reports of in vivo studies conducted in animal models to evaluate the pharmacological effects of this compound.

Assessment in Neuropsychiatric Disease Models (e.g., depression, anxiety)

There is no available research data on the evaluation of this compound in established animal models of depression (such as the forced swim test or tail suspension test) or anxiety (such as the elevated plus maze or light-dark box test).

Evaluation in Models of Substance Abuse and Psychostimulant Antagonism

No studies have been identified that investigate the effects of this compound in models of substance abuse, such as drug self-administration, conditioned place preference, or its potential to antagonize the effects of psychostimulants like cocaine or amphetamine.

Behavioral Phenotyping and Pharmacodynamic Readouts in Animal Models

There is a lack of published data concerning the behavioral phenotyping of animals administered with this compound. Consequently, information on its effects on locomotor activity, motor coordination, or other behavioral parameters is unavailable. Furthermore, no pharmacodynamic studies detailing its in vivo mechanism of action, receptor binding profile in the central nervous system, or effects on neurotransmitter systems have been found.

Based on a comprehensive search of available scientific literature, there is no information to support the generation of an article on the preclinical biological activity and efficacy of this compound. The requested data for the specified sections does not appear to have been published.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Elucidation of Putative Binding Modes and Orientations

There are no specific molecular docking studies in the available literature that describe the binding modes and orientations of 1-(2-Fluorophenyl)piperazin-2-one within any biological target.

Identification of Critical Amino Acid Residues for Binding

Without docking studies, the specific amino acid residues that would be critical for the binding of this compound to a target protein have not been identified.

Prediction of Binding Affinities and Energetic Contributions

No data from molecular docking simulations are available to predict the binding affinity or the energetic contributions of this compound to any potential biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations could offer insights into the stability of a potential ligand-protein complex. Currently, no published MD simulation studies are centered on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model requires a dataset of compounds with known activities, which does not appear to have been established for a series including this compound.

Virtual Screening and De Novo Design Approaches for Novel Analogues

Virtual screening and de novo design are computational techniques used to discover new drug candidates. These methods have not been applied to this compound as a lead compound in any documented research.

Pharmacokinetic Pk and Metabolism Studies in Preclinical Contexts

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays using subcellular fractions like liver microsomes are standard methods for assessing metabolic lability early in drug development. researchgate.netnuvisan.com

The metabolic stability of a compound, often measured by its half-life (t½) in the presence of liver microsomes, is a critical predictor of its in vivo clearance. Studies on a series of 30 novel arylpiperazine derivatives in human liver microsomes (HLM) have shown a range of stabilities. nih.gov The half-life values for these compounds, which share the arylpiperazine core structure, varied from approximately 2.76 minutes to 9.32 minutes. nih.gov This variability highlights how small structural modifications on the arylpiperazine scaffold can significantly influence metabolic stability. nih.gov

For instance, two of the most stable compounds in the series, with half-lives of 9.25 and 9.32 minutes, both contained a 2-pyrimidynyl ring, suggesting this feature may confer enhanced stability within this specific chemical series. nih.gov In another study, para-fluorophenylpiperazine (pFPP), a related compound, was co-incubated with the synthetic cannabinoid AMB-FUBINACA in both rat and human liver microsomes. The results showed that pFPP did not inhibit the metabolism of AMB-FUBINACA, indicating a low potential for this specific type of metabolic drug-drug interaction. nih.gov

Table 1: Metabolic Stability of Selected Arylpiperazine Derivatives in Human Liver Microsomes This table presents data from a study on various arylpiperazine derivatives, not 1-(2-Fluorophenyl)piperazin-2-one itself, to illustrate the range of metabolic stabilities within this compound class.

| Compound Type | Observed Half-Life (t½) in HLM (minutes) | Reference |

|---|---|---|

| Arylpiperazine Derivative (most stable) | 9.32 ± 0.04 | nih.gov |

| Arylpiperazine Derivative (second most stable) | 9.25 ± 0.34 | nih.gov |

| Arylpiperazine Derivative (least stable example) | 2.76 ± 0.54 | nih.gov |

The biotransformation of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

For compounds containing a piperazine (B1678402) ring, Phase I metabolism is often prominent. A study on the in vitro metabolism of X-376, a compound featuring a piperazine ring and a dichloro-fluorophenyl moiety, identified four types of Phase I metabolic reactions: oxidation, N-demethylation, reduction, and hydroxylation. rsc.org Similarly, the metabolism of perazine (B1214570), a piperazine-type neuroleptic, involves N-demethylation and 5-sulphoxidation. nih.gov For piperine, which has a related piperidine (B6355638) structure, major metabolic steps include the scission of a methylenedioxy group followed by Phase II glucuronidation and sulphation. nih.gov Based on these findings, it is plausible that this compound would undergo Phase I metabolism via hydroxylation on the fluorophenyl ring and/or the piperazine ring, as well as potential N-dealkylation if substituents were present on the second nitrogen. These reactive metabolites would then likely be conjugated in Phase II reactions.

Cytochrome P450 (CYP450) enzymes are the primary catalysts for Phase I metabolic reactions. nih.govopenanesthesia.org Identifying the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting drug-drug interactions. geekymedics.com

While the specific enzymes for this compound have not been identified, data from related structures provide valuable insights.

CYP3A4 is a major enzyme in the metabolism of many piperazine-containing compounds. For example, it is heavily involved in the metabolism of the bis(4-fluorophenyl)piperazine derivative vanoxerine. researchgate.net It also plays a key role in the 5-sulfoxidation of perazine and the N-demethylation of thioridazine (B1682328). nih.govresearchgate.net A computational model for X-376 predicted that CYP3A4 would be the major metabolizing isoform. rsc.org

CYP2D6 is another important enzyme for this class. It is the primary enzyme for the mono- and di-2-sulfoxidation of thioridazine and accounts for the majority of the N-depropylase activity for the phenylpiperidine derivative (-)-OSU6162. researchgate.netdoi.org

CYP2C19 has been identified as the main isoform catalyzing the N-demethylation of perazine. nih.gov

CYP1A2 contributes significantly to the 5-sulphoxidation of perazine. nih.gov

Given the prevalence of CYP3A4 and CYP2D6 in the metabolism of structurally similar compounds, these enzymes are likely candidates for the biotransformation of this compound.

Table 2: Key CYP450 Enzymes in the Metabolism of Various Piperazine/Piperidine Derivatives This table summarizes findings for related compounds to suggest potential metabolic pathways for this compound.

| Compound | Primary Metabolic Reaction | Major CYP450 Enzymes Involved | Reference |

|---|---|---|---|

| Perazine | 5-Sulphoxidation / N-demethylation | CYP1A2, CYP3A4 / CYP2C19 | nih.gov |

| Thioridazine | 5-Sulfoxidation, N-demethylation / Mono-2-sulfoxidation | CYP1A2, CYP3A4 / CYP2D6 | researchgate.net |

| Vanoxerine | Biotransformation to a single metabolite | CYP3A4 | researchgate.net |

| (-)-OSU6162 (phenylpiperidine) | N-depropylation | CYP2D6 | doi.org |

| X-376 (computational model) | General Metabolism | CYP3A4 (predicted) | rsc.org |

Non-Clinical Pharmacokinetic Profiling

Animal models are used to understand how a drug is absorbed, distributed, and eliminated by the body.

The absorption of piperazine-containing compounds can be variable. A study investigating piperazine derivatives as intestinal permeation enhancers in isolated rat intestinal tissue suggests that such compounds can cross intestinal epithelia. nih.gov Research on piperine, an alkaloid with a piperidine ring, showed rapid and extensive absorption in rats, with approximately 97% of an oral dose being absorbed. nih.gov Following absorption, the highest concentration was found in the stomach and small intestine at around 6 hours post-administration. nih.gov Distribution to other tissues like the liver was minimal, and only trace amounts were detected in the serum, kidney, and spleen. nih.gov

For this compound, its physicochemical properties, such as lipophilicity and pKa, would heavily influence its absorption and distribution profile. The presence of the fluorophenyl group is known to be a critical determinant for the biological activity of some arylpiperazines, likely through interactions at the target site, and could also impact its distribution characteristics. frontiersin.orgfrontiersin.org

The elimination half-life of a drug is a key parameter determining its dosing frequency. Currently, there is no specific published data on the elimination kinetics or half-life for this compound in any preclinical species.

For context, pharmacokinetic studies of oxypeucedanin (B192039) in rats after oral administration showed a mean elimination half-life (T₁/₂) of 2.94 hours. mdpi.com However, this compound is structurally dissimilar. More relevantly, studies on other piperazine derivatives are needed to estimate the likely elimination profile. The rate of metabolism observed in microsomal stability assays is often the primary determinant of a compound's half-life. Given the range of stabilities seen for arylpiperazines in human liver microsomes (from <3 to >9 minutes), one could expect a correspondingly wide range of elimination half-lives in vivo, contingent on the specific structural attributes of this compound. nih.gov

Future Perspectives in Chemical Biology and Translational Research

Rational Design of Next-Generation Analogues with Improved Efficacy and Specificity

The rational design of next-generation analogues of 1-(2-Fluorophenyl)piperazin-2-one is a promising avenue for enhancing therapeutic efficacy and target specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the chemical structure influence biological activity. For instance, the introduction of different substituents on the phenylpiperazine moiety has been shown to significantly impact the cytotoxic activity of related compounds.

In the design of novel anticancer agents, the introduction of differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold has been explored. This rational design was based on the structures of known topoisomerase II (Topo II) inhibitors. Molecular docking studies have confirmed that these compounds can interact with this enzyme. For example, derivatives containing a 1-(3,4-dichlorophenyl)piperazine substituent have demonstrated potent cytotoxicity against breast cancer cells.

Furthermore, research on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has highlighted the importance of the halogen substitute on the fluorophenyl moiety for inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk The presence of a halogen, regardless of its position, was found to be essential for the inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

The synthesis of pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety has led to the identification of potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov SAR studies revealed that substitutions on the pyridazinone ring significantly influenced MAO-B inhibitory potency. For example, a bromo substitution at the meta position resulted in a more potent inhibitor than a para substitution. nih.gov

The table below summarizes the inhibitory activities of some rationally designed pyridazinone derivatives containing the (2-fluorophenyl) piperazine (B1678402) moiety against MAO-B.

| Compound | Substitution | IC50 for MAO-B (µM) |

|---|---|---|

| T6 | m-Bromo | 0.013 |

| T3 | p-Chloro | 0.039 |

| T12 | p-N(CH3)2 | > 0.039 |

| T9 | p-OCH3 | > 0.039 |

| T7 | p-Bromo | > 0.039 |

| T5 | p-Fluoro | > 0.039 |

| T11 | p-CH3 | > 0.039 |

| T1 | p-H | > 0.039 |

These examples underscore the power of rational design in fine-tuning the pharmacological properties of this compound analogues to achieve improved efficacy and specificity for a range of biological targets.

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

The development of drugs that act on multiple targets, known as polypharmacology, is gaining traction as a strategy for treating complex diseases such as cancer and neurodegenerative disorders. The piperazine scaffold, a key component of this compound, is frequently found in molecules designed for multi-target approaches.

For instance, the rational design of compounds that can act as dual farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ) agonists has been explored for the treatment of idiopathic pulmonary fibrosis. nih.gov This approach involves hybridizing known FXR and PPARδ agonists to create a single molecule with dual activity. nih.gov

In the context of cancer, rhodanine-piperazine hybrids have been designed as potential multi-targeted agents that inhibit key tyrosine kinases such as VEGFR, EGFR, and HER2. mdpi.com This strategy aims to simultaneously disrupt multiple signaling pathways that are crucial for tumor growth and angiogenesis. mdpi.com

The piperazine moiety is also a common feature in so-called "messy drugs," which interact with multiple biological targets. researchgate.net This promiscuity can be advantageous in treating complex diseases where a single target approach may not be effective. Various piperazine derivatives have been investigated for a wide range of biological activities, including antidepressant, antipsychotic, anticancer, and anti-inflammatory effects, often stemming from their ability to interact with multiple receptors and enzymes. researchgate.net

The exploration of the polypharmacological potential of this compound derivatives could lead to the discovery of novel therapeutics for complex diseases by modulating multiple nodes in a disease network.

Application in Emerging Therapeutic Areas Based on Unveiled Mechanistic Insights

A deeper understanding of the molecular mechanisms of action of this compound and its derivatives is paving the way for their application in new therapeutic areas.

Recent studies have shown that novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives can act as potential apoptotic and antiproliferative agents by inhibiting BCL2. nih.gov The downregulation of BCL2 expression and upregulation of Casp3 expression in breast cancer cells treated with these compounds highlight their potential as anticancer agents that work by inducing apoptosis. nih.gov

Furthermore, acetophenone/piperazin-2-one (B30754) hybrids have been designed as selective anti-triple negative breast cancer (TNBC) agents that cause DNA damage. nih.gov These compounds were found to induce the accumulation of γH2AX and P53 in TNBC cells, leading to cell cycle arrest and cell death. nih.gov

The piperazine-2-one scaffold itself is being explored for its cytotoxic activity. mdpi.com A series of cyclic imines, lactams, and aminophosphonates based on the piperazin-2-one structure have been synthesized and evaluated for their effects on the viability of various cancer cell lines. mdpi.com

These mechanistic insights are crucial for identifying new therapeutic opportunities for compounds based on the this compound scaffold, expanding their potential application beyond their initially intended uses.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their integration into the design and optimization of this compound analogues holds immense potential. These computational tools can accelerate the identification of novel drug candidates with improved properties.

Generative models, a type of AI, can design novel molecules with specific desired properties. nih.gov These models can be trained on large datasets of chemical structures and their biological activities to learn the underlying relationships and generate new molecules with high predicted affinity for a target and good synthetic accessibility. nih.gov This approach can be used to explore new chemical spaces around the this compound scaffold to identify next-generation analogues with enhanced efficacy.

Machine learning models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, as well as their potential for off-target effects. By integrating these predictions early in the design process, researchers can prioritize compounds with a higher likelihood of success in clinical trials.

Furthermore, AI can aid in the analysis of complex biological data to identify new drug targets and biomarkers, which can then inform the rational design of new therapies. As our understanding of the biological effects of this compound and its derivatives grows, AI and ML will be invaluable tools for harnessing this knowledge to develop novel and effective treatments for a range of diseases.

Q & A

Q. What are the common synthetic routes for 1-(2-fluorophenyl)piperazin-2-one, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves alkylation of piperazine derivatives with fluorophenyl-containing electrophiles. For example, 1-(2-fluorobenzyl)piperazine intermediates can react with chloroacetic chloride under controlled conditions (0°C, CH₂Cl₂ solvent) to yield the target compound. Reaction progress is monitored via TLC, and purification involves alkaline extraction and drying over Na₂SO₄ . Intermediate characterization relies on NMR (¹H/¹³C) and HRMS to confirm regiochemistry and purity .

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

- Methodological Answer : Structural validation employs ¹H NMR to identify fluorine-induced deshielding effects on adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl resonance (C=O at ~170 ppm) and fluorophenyl ring connectivity. HRMS provides exact mass verification (e.g., [M+H]+ calculated for C₁₀H₁₀FN₂O: 193.0778) . Chiral derivatives require additional techniques like X-ray crystallography or enantioselective HPLC .

Advanced Research Questions

Q. How can enantioselective synthesis of α-tertiary this compound derivatives be optimized?

- Methodological Answer : Catalytic asymmetric allylic alkylation (AAA) using palladium catalysts with chiral ligands (e.g., PHOX or BINAP derivatives) enables enantioselectivity >90% ee. Key steps include:

- Protecting group selection (e.g., PMB for nitrogen) to prevent side reactions .

- Cross-metathesis with ethyl acrylate to introduce α-tertiary substituents .

- Oxidative cleavage (e.g., DDQ) for deprotection .

Reaction conditions (temperature, solvent polarity) critically impact stereochemical outcomes .

Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-piperazinone derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize in vitro models (e.g., use HEK293 cells for receptor-binding assays) .

- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, Western blotting for downstream signaling) .

- Control for metabolic stability using liver microsomes to rule out false negatives .

Q. How do fluorophenyl substituents influence the pharmacological profile of piperazin-2-one derivatives?

- Methodological Answer : The 2-fluorophenyl group enhances lipophilicity (logP ~2.5) and metabolic stability by reducing cytochrome P450 oxidation. SAR studies reveal:

- Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., MDM2 inhibitors) .

- Substituent position (ortho vs. para) affects receptor selectivity; ortho-fluorine improves CNS penetration .

Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours .

- Photostability : Expose to UV light (λ = 254 nm) and track photodegradation products .

- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolites via UPLC-QTOF .

Q. What analytical approaches differentiate diastereomers in fluorophenyl-piperazinone derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/ethanol gradients (95:5 to 85:15) to resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and DFT-simulated spectra .

- NOESY NMR : Identifies spatial proximity of fluorophenyl and piperazine protons to assign stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.